
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is a small molecule that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has been studied for its potential use in scientific research. It has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential use in the development of new drugs and drug delivery systems.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is not yet fully understood. However, it has been proposed that it may act as a competitive inhibitor of certain enzymes involved in the synthesis of certain drugs. It has also been proposed that it may act as an antioxidant and may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of bacteria. It has also been found to have the potential to modulate the activity of certain enzymes involved in the synthesis of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to work with due to its small size and its potential for toxicity.
Direcciones Futuras
There are several potential future directions for research involving tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted to determine its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted to determine its potential as an enzyme inhibitor and its potential role in cell signaling pathways.
Métodos De Síntesis
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate can be synthesized in several different ways. One method involves using a reaction between tert-butyl bromide and 4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired molecule. Another method involves the use of a Grignard reaction to form the this compound from tert-butyl bromide and 4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid.
Propiedades
IUPAC Name |
tert-butyl 7-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUVVIPLFNGFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724450 |
Source


|
| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187927-67-8 |
Source


|
| Record name | 1,1-Dimethylethyl 7-bromo-3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

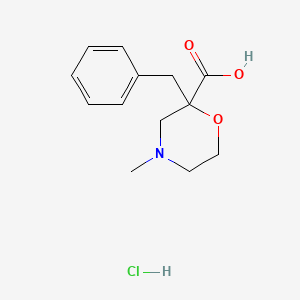
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)

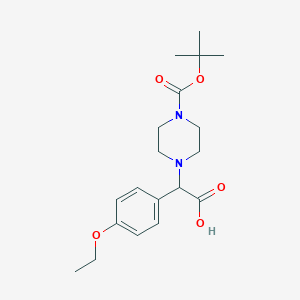
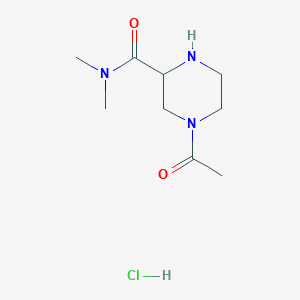
![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)
![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)
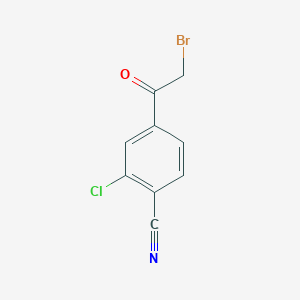


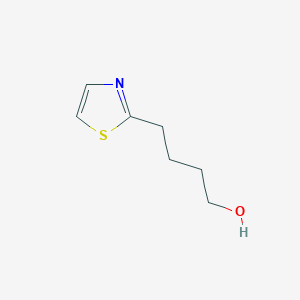
![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)